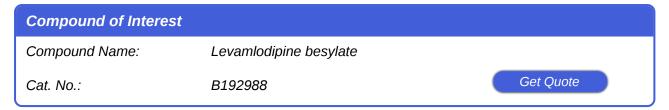




Application Notes & Protocols: In Vitro Dissolution Testing of Levamlodipine Besylate

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1] [2] As an immediate-release oral solid dosage form, its in vitro dissolution characteristics are critical for ensuring product quality, batch-to-batch consistency, and predicting in vivo performance. **Levamlodipine besylate** is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. This classification allows for the possibility of biowaivers based on comparative in vitro dissolution data.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of **levamlodipine besylate** tablets, aligning with regulatory guidelines.

Data Presentation: Summary of Dissolution Test Conditions

The following tables summarize common experimental conditions for the in vitro dissolution testing of amlodipine and **levamlodipine besylate** tablets, as derived from scientific literature and pharmacopeial monographs.

Table 1: Recommended Dissolution Apparatus and Media



Parameter	Recommended Condition	Reference	
Apparatus	USP Apparatus 2 (Paddle)	[4][5][6][7]	
Rotation Speed	50 rpm or 75 rpm	[4][7][8]	
Temperature	37 ± 0.5 °C	[5][7]	
Volume of Medium	500 mL or 900 mL	[4][5][7]	
Dissolution Media	0.01 N or 0.1 N Hydrochloric Acid (pH 1.2)	[4][6][8]	
Acetate Buffer (pH 4.5)	[5][6]		
Phosphate Buffer (pH 6.8)	[5][6]		

Table 2: Typical Sampling and Acceptance Criteria for BCS Class I Drugs

Parameter	Recommended Condition	Reference	
Sampling Times	10, 15, 20, 30, 45, 60 minutes	[5][9]	
Acceptance Criteria	Very Rapidly Dissolving: ≥ 85% dissolved in ≤ 15 minutes	[9][10][11]	
Rapidly Dissolving: ≥ 85% dissolved in ≤ 30 minutes	[5][10][11]		
USP General Criteria: NLT 75% (Q) of the labeled amount dissolved in 30 minutes.	[5]	_	

Table 3: Analytical Methods for Sample Quantification



Method	Wavelength (UV)	Mobile Phase (HPLC)	Reference
UV-Vis Spectrophotometry	238 - 240 nm	N/A	[5][8]
High-Performance Liquid Chromatography (HPLC)	~239 nm	Methanol, Acetonitrile, and pH 3.0 Buffer (e.g., 35:15:50)	[4]

Experimental Protocols

Protocol 1: Standard In Vitro Dissolution Test for Quality Control

This protocol is based on the USP monograph for Amlodipine Besylate Tablets and is suitable for routine quality control.[4]

- 1. Preparation of Dissolution Medium:
- Prepare 0.01 N Hydrochloric Acid (HCl). For 1000 mL, add 0.85 mL of concentrated HCl to 900 mL of deionized water, mix, and make up the volume to 1000 mL.
- 2. Test Setup:
- Apparatus: USP Apparatus 2 (Paddles). Note: Paddles should be coated with an inert material like Teflon, as amlodipine can degrade in contact with stainless steel.[4]
- Medium: 500 mL of 0.01 N HCl.[4]
- Temperature: Maintain at 37 ± 0.5 °C.
- Rotation Speed: 75 rpm.[4]
- 3. Dissolution Procedure:
- Place one **levamlodipine besylate** tablet in each of the six dissolution vessels.



- Start the apparatus immediately.
- After 30 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
- Filter the samples promptly through a suitable filter (e.g., 0.45 μm nylon).
- 4. Sample Analysis (UV-Vis Spectrophotometry):
- Prepare a standard solution of Levamlodipine Besylate Reference Standard (RS) in the dissolution medium at a known concentration.
- Measure the absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance (approximately 239 nm), using the dissolution medium as the blank.
- Calculate the percentage of the labeled amount of levamlodipine dissolved.
- 5. Acceptance Criteria:
- Not less than 75% (Q) of the labeled amount of levamlodipine is dissolved in 30 minutes.[5]

Protocol 2: Comparative Dissolution Profiling for Biowaiver Studies

This protocol is designed for comparing the dissolution profiles of a test product against a reference product, following BCS-based biowaiver guidelines.[3][11][12]

- 1. Preparation of Dissolution Media:
- Prepare the following three media:
 - pH 1.2: 0.1 N HCl.
 - pH 4.5: Acetate Buffer.
 - pH 6.8: Phosphate Buffer.



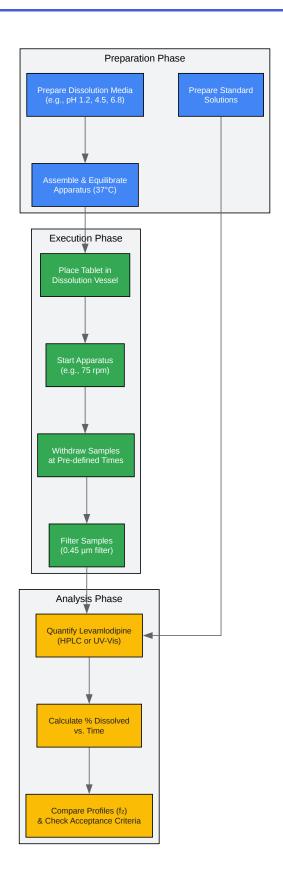
- 2. Test Setup:
- Apparatus: USP Apparatus 2 (Paddle).
- Medium Volume: 900 mL or less.[11][12]
- Temperature: 37 ± 0.5 °C.
- Rotation Speed: 50 rpm or 75 rpm.[11]
- Number of Units: Test at least 12 individual tablets of both the test and reference products in each medium.[11]
- 3. Dissolution Procedure:
- Place one tablet in each vessel.
- Start the apparatus.
- Withdraw an aliquot (e.g., 5 mL) at multiple time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter samples promptly through a 0.45 μm filter.
- 4. Sample Analysis (Preferably HPLC):
- Develop and validate an HPLC method for the quantification of levamlodipine.
- Analyze the filtered samples to determine the cumulative percentage of drug dissolved at each time point.
- 5. Data Analysis and Acceptance Criteria:
- Plot the mean percentage of drug dissolved versus time for both test and reference products in each of the three media.



- For BCS Class I drugs, a biowaiver can be granted if:
 - Both test and reference products exhibit very rapid dissolution (≥ 85% dissolved in 15 minutes).[10][11]
 - OR, both products exhibit rapid dissolution (≥ 85% dissolved in 30 minutes) and their profiles are similar.[10][11]
- Profile similarity is assessed using the similarity factor (f2):
 - An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.[3]

Mandatory Visualizations

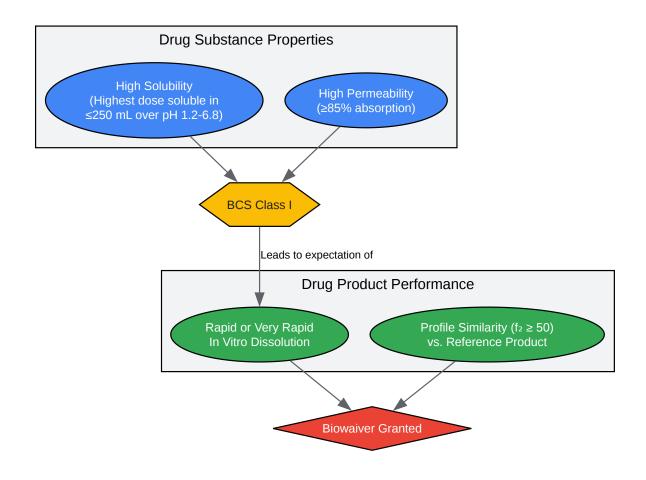


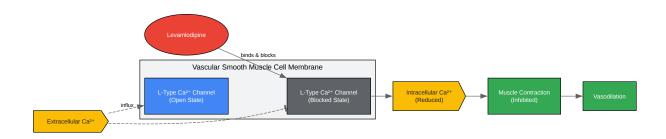


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Caption: Experimental workflow for in vitro dissolution testing.







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